molecular formula C19H18FNO2S B3665997 4-(Piperidin-1-ylcarbonothioyl)phenyl 2-fluorobenzoate

4-(Piperidin-1-ylcarbonothioyl)phenyl 2-fluorobenzoate

Cat. No.: B3665997
M. Wt: 343.4 g/mol
InChI Key: DWPRIHPQISOLGV-UHFFFAOYSA-N
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Description

4-(Piperidin-1-ylcarbonothioyl)phenyl 2-fluorobenzoate is a complex organic compound that features a piperidine ring, a phenyl group, and a fluorobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Piperidin-1-ylcarbonothioyl)phenyl 2-fluorobenzoate typically involves a multi-step process:

    Formation of the Piperidine Derivative: The piperidine ring is functionalized with a carbonothioyl group. This can be achieved through the reaction of piperidine with carbon disulfide and an appropriate alkylating agent.

    Coupling with Phenyl Group: The functionalized piperidine is then coupled with a phenyl group through a nucleophilic substitution reaction.

    Introduction of the Fluorobenzoate Moiety: Finally, the phenyl-piperidine derivative is reacted with 2-fluorobenzoic acid or its derivatives under esterification conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(Piperidin-1-ylcarbonothioyl)phenyl 2-fluorobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different forms.

    Substitution: The phenyl and fluorobenzoate groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have bioactive properties that make it useful in the study of biological systems.

    Industry: It could be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(Piperidin-1-ylcarbonothioyl)phenyl 2-fluorobenzoate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(Piperidin-1-ylcarbonothioyl)phenyl benzoate: Similar structure but lacks the fluorine atom.

    4-(Piperidin-1-ylcarbonothioyl)phenyl 4-fluorobenzoate: Similar structure but with the fluorine atom in a different position.

    4-(Piperidin-1-ylcarbonothioyl)phenyl 2-chlorobenzoate: Similar structure but with a chlorine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in 4-(Piperidin-1-ylcarbonothioyl)phenyl 2-fluorobenzoate can significantly influence its chemical properties, such as its reactivity and binding affinity to molecular targets. This makes it unique compared to its analogs and potentially more effective in certain applications.

Properties

IUPAC Name

[4-(piperidine-1-carbothioyl)phenyl] 2-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FNO2S/c20-17-7-3-2-6-16(17)19(22)23-15-10-8-14(9-11-15)18(24)21-12-4-1-5-13-21/h2-3,6-11H,1,4-5,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWPRIHPQISOLGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=S)C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(Piperidin-1-ylcarbonothioyl)phenyl 2-fluorobenzoate
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4-(Piperidin-1-ylcarbonothioyl)phenyl 2-fluorobenzoate
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4-(Piperidin-1-ylcarbonothioyl)phenyl 2-fluorobenzoate

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